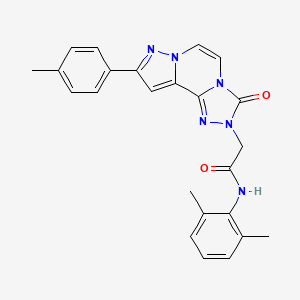

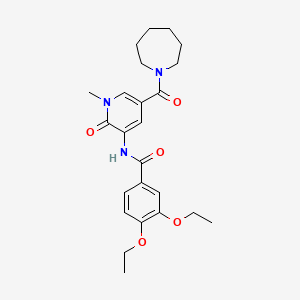

![molecular formula C19H19N3OS B2487362 1-(苯并[d]噻唑-2-基)-N-(2,6-二甲基苯基)氮杂环丙烷-3-甲酰胺 CAS No. 1286712-73-9](/img/structure/B2487362.png)

1-(苯并[d]噻唑-2-基)-N-(2,6-二甲基苯基)氮杂环丙烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidine-carboxamide derivatives, including the class to which our compound belongs, typically involves multi-step chemical processes starting from key precursors like benzothiazoles. While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through methods involving the condensation of benzothiazole with various amides or carboxylic acids under controlled conditions, showcasing the versatility and complexity of synthetic strategies employed in creating azetidine derivatives (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of azetidine-carboxamide derivatives is characterized by X-ray diffraction studies, providing insights into their crystal packing, hydrogen bonding patterns, and overall 3D conformation. These studies reveal the importance of non-covalent interactions in stabilizing the molecular structure and influencing its biological activities. For instance, compounds with a similar backbone have been found to crystallize in specific space groups, with detailed analysis of N–H⋯O and C–H⋯O hydrogen bonds contributing to their stability (Sharma et al., 2016).

科学研究应用

抗氧化和抗炎特性

衍生物苯并噻唑,是所讨论分子中的一个重要部分,已被广泛研究其在医学和生物应用中的潜力。重点放在其抗氧化和抗炎特性上。苯并噻唑衍生物,包括类似化合物1-(苯并[d]噻唑-2-基)-N-(2,6-二甲基苯基)氮杂环丙酰胺,已经通过增加超氧化物歧化酶(SOD)、谷胱甘肽过氧化物酶(GSH-Px)和过氧化氢酶(CAT)的水平,并降低丙二醛(MDA)水平,在高脂饮食小鼠中展示出改善的抗氧化活性,这些是氧化应激的生物标志物(Erbin, 2013)。此外,合成的苯并噻唑衍生物在体外显示出显著的抗氧化和抗炎活性,表明这些化合物在治疗应用中的潜力(Raut et al., 2020)。

在药物化学中的重要性

苯并噻唑及其衍生物由于其多样的生物活性在药物化学中扮演着至关重要的角色。据报道,它们具有一系列药理特性,如抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎、抗蠕虫和抗癌活性。苯并噻唑的结构灵活性允许基于化合物上特定取代物,尤其是在C-2和C-6碳原子上,展示出各种生物活性(Bhat & Belagali, 2020)。

在中枢神经系统药物开发中的潜力

苯并噻唑衍生物也正在探索其在中枢神经系统(CNS)药物开发中的潜力。这些化合物穿透中枢神经系统并通过神经递质、电压和配体门控离子通道发挥作用的能力为合成更强效的CNS药物提供了一个有前途的途径。特定的唑基团,包括在苯并噻唑结构中发现的那些,已被确定为这一应用的潜在候选(Saganuwan, 2020)。

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-6-5-7-13(2)17(12)21-18(23)14-10-22(11-14)19-20-15-8-3-4-9-16(15)24-19/h3-9,14H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTWXZKPEHCOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)